Lipophilicity (ClogP) as a Key Discriminator: 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride vs. Alkyl and Cycloalkyl Analogs
The lipophilicity of 3-(6-cyclopentylhexyl)thiazolidine hydrochloride, a critical determinant of membrane permeability and solubility, is predicted to be significantly higher (ClogP ~5.7) than that of simpler alkyl-substituted thiazolidines like 3-methylthiazolidine (ClogP ~1.0). This difference is due to the extended hydrocarbon chain and cyclopentyl terminus .
| Evidence Dimension | Lipophilicity (predicted ClogP) |
|---|---|
| Target Compound Data | ~5.7 (predicted) |
| Comparator Or Baseline | 3-Methylthiazolidine: ~1.0 (predicted) |
| Quantified Difference | ΔClogP ~ 4.7 log units |
| Conditions | In silico prediction based on fragment contributions |
Why This Matters
This ~4.7 log unit difference in predicted ClogP directly impacts a compound's ability to cross cell membranes and its aqueous solubility, making it unsuitable for substitution in assays where permeability or solubility is a critical parameter.
